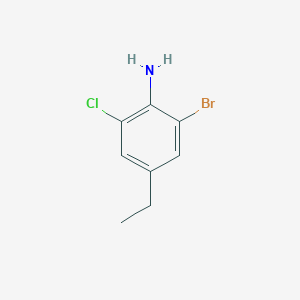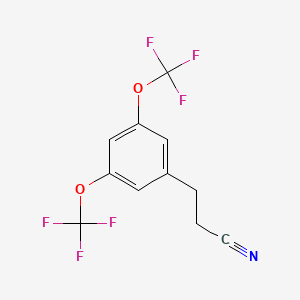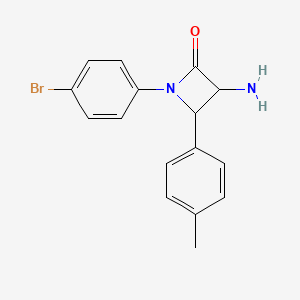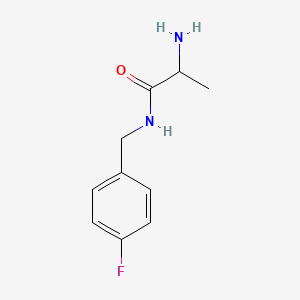
C.I. Direct violet 66
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct violet 66 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant violet color and is utilized in biological experiments, textile dyeing, food pigments, and dye-sensitized solar cells . The compound has a molecular formula of C32H19Cu2N7Na2O14S4 and a molecular weight of 1026.86 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct violet 66 involves complex organic reactions. Typically, it is synthesized through the reaction of specific aromatic amines with copper salts under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are crucial to achieving the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the precise control of reaction parameters to ensure high yield and purity. The dye is then purified through filtration and crystallization processes before being packaged for use .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Direct violet 66 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color and properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quinonoid structures, while reduction can lead to the formation of leuco compounds .
Applications De Recherche Scientifique
C.I. Direct violet 66 is extensively used in scientific research due to its versatile properties:
Chemistry: It is used as a staining agent to visualize chemical reactions and structures.
Biology: The dye is employed in cell staining, allowing researchers to observe and analyze cell structures and functions.
Medicine: It is used in diagnostic procedures to detect and differentiate various biological molecules.
Industry: The dye is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mécanisme D'action
The mechanism of action of C.I. Direct violet 66 involves its interaction with specific molecular targets. In biological systems, the dye binds to cellular components, allowing for visualization and analysis. The pathways involved include the binding of the dye to nucleic acids and proteins, facilitating the study of cellular structures and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- C.I. Direct violet 51
- C.I. Direct violet 9
- C.I. Direct violet 35
Uniqueness
C.I. Direct violet 66 stands out due to its high solubility in water, vibrant color, and stability under various conditions. Its unique molecular structure allows for specific interactions with biological molecules, making it highly effective in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C32H23Cu2N7Na2O14S4 |
|---|---|
Poids moléculaire |
1030.9 g/mol |
Nom IUPAC |
disodium;copper;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;;;2*+1/p-2 |
Clé InChI |
WQVJQLJDLQCWRD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)N)O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)O)O.[Na+].[Na+].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)







![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)

![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)

![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
